molecular formula C47H76O17 B1244927 Saponine D de Pulsatille CAS No. 68027-15-6

Saponine D de Pulsatille

Numéro de catalogue: B1244927
Numéro CAS: 68027-15-6
Poids moléculaire: 913.1 g/mol
Clé InChI: SOLICHUQXFAOEP-YDIXZRNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Anticancer Properties

1. Cytotoxicity Against Cancer Cells

Numerous studies have demonstrated that Pulsatilla saponin D exhibits potent cytotoxic effects against various human cancer cell lines. For instance, a study reported that PSD showed significant antiproliferative activity with IC50 values ranging from 1.2 to 4.7 μM against five tumor cell lines: SMMC-7721, MCF-7, NCI-H460, A549, and HCT-116 . Furthermore, another investigation highlighted that PSD effectively inhibited tumor growth in vivo, achieving an inhibition rate of 82% at a dosage of 6.4 mg/kg in mice bearing Lewis lung carcinoma (LLC) cells .

2. Mechanisms of Action

The anticancer effects of PSD can be attributed to several mechanisms:

  • Induction of Apoptosis : PSD has been shown to induce apoptosis in cancer cells through various pathways. For example, it activates caspase-3 and poly(ADP ribose) polymerase (PARP), leading to programmed cell death .
  • Inhibition of Angiogenesis : Studies indicate that PSD can significantly inhibit angiogenesis in tumor models, which is crucial for tumor growth and metastasis .
  • Targeting Signaling Pathways : Research has revealed that PSD targets specific signaling pathways involved in cancer progression. It inhibits the c-Met signaling pathway, which is associated with cell proliferation and angiogenesis . Additionally, it has been shown to regulate the expression of Ras-related C3 botulinum toxin substrate 3 (RAC3), potentially overcoming resistance to conventional chemotherapy agents like paclitaxel .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of Pulsatilla saponin D has been investigated using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the determination of PSD levels in biological samples, providing insights into its absorption and bioavailability in vivo . The findings suggest that PSD possesses favorable pharmacokinetic properties, which are essential for its therapeutic application.

Case Studies

Several case studies have illustrated the clinical relevance of Pulsatilla saponin D:

  • Gastric Cancer : In a study involving gastric cancer models, PSD significantly prolonged survival times and inhibited tumor growth effectively .
  • Lung Adenocarcinoma : Research indicated that combining PSD with paclitaxel enhanced treatment efficacy against paclitaxel-resistant lung adenocarcinoma cells in both cell culture and mouse xenograft models .
  • Pancreatic Cancer : In vivo studies demonstrated that PSD treatment resulted in marked inhibition of pancreatic cancer cell proliferation and induced apoptosis through modulation of key signaling pathways .

Summary Table of Applications

Application AreaObserved EffectsReferences
CytotoxicityIC50 values: 1.2–4.7 μM against various cancer cells
Apoptosis InductionActivation of caspase-3 and PARP
Angiogenesis InhibitionSignificant reduction in blood vessel formation
Targeting c-MetInhibition of c-Met signaling pathway
Overcoming Drug ResistanceEnhanced efficacy when combined with paclitaxel

Mécanisme D'action

Target of Action

Pulsatilla Saponin D (PSD), isolated from the root of Pulsatilla koreana, primarily targets c-Met , a receptor tyrosine kinase . The c-Met receptor plays a crucial role in various cellular processes, including cell growth, survival, and migration .

Mode of Action

PSD interacts with its target, c-Met, and inhibits its activation . This inhibition of c-Met leads to a decrease in the activation of downstream signaling pathways, including the Akt and mammalian target of rapamycin (mTOR) pathways . The inhibition of these pathways by PSD is dose-dependent .

Biochemical Pathways

The primary biochemical pathways affected by PSD are those downstream of the c-Met receptor. PSD inhibits the activation of the Akt and mTOR pathways, which are involved in cell growth and survival . By inhibiting these pathways, PSD can effectively inhibit the growth of cancer cells .

Pharmacokinetics

It’s known that natural saponins, like psd, have different degrees of lipophilic properties and sugar chains have strong hydrophilic properties . This could potentially influence the bioavailability of PSD, but more research is needed to fully understand these properties.

Result of Action

The inhibition of c-Met and its downstream pathways by PSD leads to a variety of cellular effects. These include the inhibition of gastric cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels from pre-existing vessels) . These effects contribute to the overall anti-cancer activity of PSD .

Analyse Biochimique

Biochemical Properties

Pulsatilla saponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Pulsatilla saponin D has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, it interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and downstream effects . These interactions highlight the compound’s potential in regulating cellular processes and maintaining homeostasis.

Cellular Effects

Pulsatilla saponin D exerts significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspase-independent cell death pathways . Furthermore, Pulsatilla saponin D influences cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to alterations in gene expression and cellular metabolism . These effects contribute to the compound’s ability to inhibit tumor growth and promote cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of Pulsatilla saponin D involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Pulsatilla saponin D has been shown to bind to the c-Met receptor, inhibiting its activity and downstream signaling pathways . This inhibition leads to reduced angiogenesis and tumor growth. Additionally, Pulsatilla saponin D modulates the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pulsatilla saponin D have been observed to change over time. The compound exhibits stability under various conditions, maintaining its bioactivity for extended periods . Degradation of Pulsatilla saponin D can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that Pulsatilla saponin D can induce sustained changes in cellular function, including prolonged inhibition of tumor growth and modulation of immune responses .

Dosage Effects in Animal Models

The effects of Pulsatilla saponin D vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, Pulsatilla saponin D can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Pulsatilla saponin D is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Pulsatilla saponin D also affects the expression of genes involved in metabolic pathways, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, Pulsatilla saponin D is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, facilitating its efflux from cells . Additionally, Pulsatilla saponin D can bind to serum proteins, influencing its distribution and accumulation in various tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

Pulsatilla saponin D exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with intracellular biomolecules and the modulation of cellular processes . Pulsatilla saponin D’s subcellular distribution contributes to its overall bioactivity and therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La saponine D de Pulsatille peut être isolée des racines de Pulsatilla chinensis et Pulsatilla koreana en utilisant des méthodes d'extraction par solvant . Le processus implique l'utilisation de solvants tels que le méthanol ou l'éthanol pour extraire les saponines, suivie d'une purification par des techniques chromatographiques .

Méthodes de production industrielle

Dans les milieux industriels, l'extraction de la this compound est mise à l'échelle en utilisant des procédés d'extraction et de purification par solvant à grande échelle. Les racines des espèces de Pulsatille sont traitées en vrac, et les saponines sont extraites à l'aide de solvants de qualité industrielle. L'extrait brut est ensuite soumis à diverses étapes de purification, y compris la chromatographie sur colonne et la cristallisation, pour obtenir la this compound pure .

Analyse Des Réactions Chimiques

Types de réactions

La saponine D de Pulsatille subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités pharmacologiques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité Biologique

Pulsatilla saponin D (PSD), a triterpenoid saponin isolated from various species of the Pulsatilla plant, particularly Pulsatilla koreana and Pulsatilla chinensis, has garnered significant attention in recent years due to its diverse biological activities. This article reviews the current understanding of the biological effects of PSD, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Cytotoxicity and Antiproliferative Effects

Numerous studies have demonstrated that Pulsatilla saponin D exhibits potent cytotoxic effects against various cancer cell lines. For instance, one study reported that PSD showed IC50 values ranging from 1.2 to 4.7 μM against five human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . Another study highlighted its effectiveness in inhibiting the proliferation of pancreatic cancer cells and inducing apoptosis .

Mechanisms of Action

The anticancer effects of PSD are attributed to several mechanisms:

  • Apoptosis Induction : PSD has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins .
  • Inhibition of Angiogenesis : Studies indicate that PSD inhibits angiogenesis by suppressing key signaling pathways such as c-Met and VEGF (Vascular Endothelial Growth Factor) .
  • Cell Cycle Arrest : Research has demonstrated that PSD can induce cell cycle arrest at the G1 phase, further contributing to its antiproliferative effects .

In Vivo Studies

In vivo studies using mouse xenograft models have confirmed the efficacy of PSD in reducing tumor growth. One study showed that treatment with PSD significantly delayed tumor growth in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent .

Case Studies

Several case studies have reported on the clinical implications of Pulsatilla saponin D:

  • Pancreatic Cancer : In a study involving pancreatic cancer xenografts, treatment with PSD resulted in marked inhibition of tumor growth and increased survival rates in treated mice .
  • Lung Cancer Resistance : A recent study suggested that PSD could overcome paclitaxel resistance in lung adenocarcinoma by inhibiting RAC3 expression, thereby enhancing the efficacy of conventional chemotherapy .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of Pulsatilla saponin D has indicated that it undergoes significant metabolic transformations in vivo. A study identified 18 metabolites of PSD in rat plasma, urine, and feces, highlighting its complex metabolic fate and potential implications for therapeutic use .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of Pulsatilla saponin D compared to other saponins:

Saponin Source IC50 (μM) Mechanism Cancer Type
Pulsatilla Saponin DPulsatilla koreana1.2 - 4.7Apoptosis induction, angiogenesis inhibitionBreast, colon, pancreatic
Pulsatilla Saponin APulsatilla chinensis5 - 10DNA damage inductionHepatocellular carcinoma
Other SaponinsVariousVariesVariesVarious

Propriétés

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLICHUQXFAOEP-YDIXZRNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315269
Record name Pulsatilla saponin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68027-15-6
Record name Pulsatilla saponin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68027-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulsatilla saponin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary molecular targets of PSD?

A1: Research suggests that PSD exerts its anticancer effects through multiple mechanisms, primarily by targeting the c-Met receptor tyrosine kinase [, ]. It also disrupts autophagic flux by inhibiting autophagosome-lysosome fusion and lysosomal acidification [, ].

Q2: How does PSD's interaction with c-Met affect cancer cells?

A2: PSD acts as an allosteric inhibitor of c-Met, hindering the activation of downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis []. This inhibition leads to decreased phosphorylation of key signaling molecules like Akt, mTOR, and p70S6K, ultimately suppressing tumor progression [, ].

Q3: What is the role of PSD in autophagy inhibition, and how does it contribute to its anticancer activity?

A3: PSD disrupts autophagy by blocking autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and p62, a protein normally degraded through autophagy [, ]. This disruption of autophagic flux enhances the anticancer activity of chemotherapeutic agents, suggesting a potential for synergistic therapeutic approaches [, ].

Q4: What is the molecular formula and weight of PSD?

A4: The molecular formula of PSD is C48H76O18, and its molecular weight is 913.1 g/mol.

Q5: Is there any spectroscopic data available for PSD?

A5: Yes, the structural elucidation of PSD has been achieved through various spectroscopic techniques, including FABMS and 1D and 2D NMR []. These techniques provide detailed information about the compound's structure, including the arrangement of its sugar moieties and the stereochemistry of its chiral centers.

Q6: How do structural modifications of PSD impact its activity and toxicity?

A6: Studies on PSD derivatives have revealed valuable insights into its SAR. Modifications to the C-ring, C-28 position, or the sugar moiety at the C-3 position significantly influence its cytotoxicity and hemolytic toxicity []. For instance, some derivatives with modifications at the C-28 position exhibit reduced hemolytic toxicity while maintaining potent anticancer activity [].

Q7: Have any PSD derivatives shown improved pharmacological profiles compared to the parent compound?

A7: Yes, several synthesized PSD derivatives have demonstrated enhanced antiproliferative activity and reduced toxicity compared to the parent compound [, ]. For example, compound 14, a PSD derivative, exhibited significant cytotoxicity against A549 lung cancer cells without exhibiting hemolytic toxicity [].

Q8: Has the metabolism of PSD been studied?

A9: While detailed metabolic profiles are yet to be fully elucidated, studies using LC-MS/MS techniques have identified several metabolites of PSD in rats []. Further research is needed to characterize these metabolites and understand their pharmacological significance.

Q9: What types of cancer cells are most sensitive to PSD?

A10: In vitro studies have demonstrated PSD's antiproliferative activity against a broad range of cancer cell lines, including lung cancer (A549) [, ], hepatocellular carcinoma (SMMC-7721, H22) [, ], breast cancer (MCF-7, MDA-MB-231) [], cervical cancer (HeLa) [], pancreatic cancer [], and glioblastoma (U87-MG, T98G) [, ].

Q10: Has PSD's anticancer efficacy been demonstrated in animal models?

A11: Yes, PSD exhibits significant antitumor activity in various in vivo models. It effectively inhibits tumor growth in xenograft models of hepatocellular carcinoma [, ], lung cancer [], and pancreatic cancer []. These studies provide compelling evidence for PSD's potential as an anticancer therapeutic agent.

Q11: What about clinical trials involving PSD?

A11: While preclinical evidence strongly supports further investigation of PSD, no clinical trials have been conducted to date. Further research is needed to translate these promising findings into clinical settings.

Q12: Are there any strategies being explored to enhance the delivery and targeting of PSD?

A14: Research is ongoing to develop novel drug delivery systems for PSD to improve its bioavailability and target specificity. One such strategy involves using pH-sensitive polymers like Eudragit S100 to create colon-targeted drug delivery systems [].

Q13: How is PSD typically quantified in biological samples?

A15: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method commonly employed for the quantification of PSD in biological matrices, such as plasma [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.